molecular formula C34H35NO5 B3057162 2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)- CAS No. 77174-08-4

2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-

Cat. No. B3057162
CAS RN: 77174-08-4
M. Wt: 537.6 g/mol
InChI Key: ZXLUBBNCEANTCA-NXVJRICRSA-N
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Description

This compound is a complex organic molecule with the molecular formula C35H36O6 . It is used to prepare spiro glycoside ortho ester cyclitols via an intramolecular aldol cyclization .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple phenylmethoxy groups attached to a piperidinone ring . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The compound is used in the synthesis of spiro glycoside ortho ester cyclitols via an intramolecular aldol cyclization . This suggests that it can participate in aldol reactions, which are a type of carbon-carbon bond forming reaction.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 563.73 . It is soluble in DCM, Diethyl Ether, Ethyl Acetate, and Methanol . It should be stored at -20°C for stability .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis and potential applications, particularly given its role in the synthesis of spiro glycoside ortho ester cyclitols .

properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO5/c36-34-33(40-24-29-19-11-4-12-20-29)32(39-23-28-17-9-3-10-18-28)31(38-22-27-15-7-2-8-16-27)30(35-34)25-37-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2,(H,35,36)/t30-,31-,32+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLUBBNCEANTCA-NXVJRICRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471285
Record name AG-H-08425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-

CAS RN

77174-08-4
Record name AG-H-08425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-
Reactant of Route 2
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-
Reactant of Route 3
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-
Reactant of Route 4
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-
Reactant of Route 5
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-
Reactant of Route 6
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-

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